4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride
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Overview
Description
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a hydroxyl group at the 4-position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)benzaldehyde.
Formation of Piperidine Ring: The benzaldehyde is then reacted with piperidine under specific conditions to form the piperidine ring.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified piperidine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of analgesic agents due to its potential to modulate pain pathways.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating pain signaling pathways and providing analgesic effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Penfluridol: A neuroleptic agent with a similar piperidine structure.
Loperamide: An anti-diarrheal agent with structural similarities.
Uniqueness
4-(4-Chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
83706-51-8 |
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Molecular Formula |
C12H14Cl2F3NO |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H13ClF3NO.ClH/c13-10-2-1-8(7-9(10)12(14,15)16)11(18)3-5-17-6-4-11;/h1-2,7,17-18H,3-6H2;1H |
InChI Key |
DRENJOZPZMMGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O.Cl |
Origin of Product |
United States |
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